4-Bromo-2-fluoro-6-nitrotoluene

Vue d'ensemble

Description

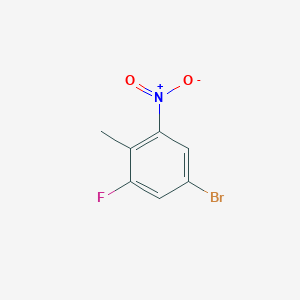

4-Bromo-2-fluoro-6-nitrotoluene is an aromatic compound with the molecular formula C₇H₅BrFNO₂. It is a pale-yellow to yellow-brown solid at room temperature . This compound is used in various chemical synthesis processes due to its unique structural properties, which include a bromine, fluorine, and nitro group attached to a toluene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluoro-6-nitrotoluene can be synthesized through a multi-step process involving the bromination, fluorination, and nitration of toluene derivatives. One common method involves the regioselective bromination of o-nitrotoluene, followed by fluorination and nitration under controlled conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as:

- Bromination using bromine or a brominating agent.

- Fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas.

- Nitration using a mixture of nitric acid and sulfuric acid .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-fluoro-6-nitrotoluene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Iron powder and hydrochloric acid in ethanol and water under reflux conditions.

Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products:

Substitution: Various substituted toluenes.

Reduction: 4-Bromo-2-fluoro-6-aminotoluene.

Coupling: Biaryl compounds.

Applications De Recherche Scientifique

Applications in Pharmaceutical Research

4-Bromo-2-fluoro-6-nitrotoluene serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in drug development, particularly in anticancer research.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of this compound exhibit cytotoxic activity against several human cancer cell lines. For instance:

- Compound A : Derived from this compound, showed significant inhibition of cell growth in human colorectal carcinoma cell lines.

| Compound | Cell Line Tested | Inhibition (%) |

|---|---|---|

| A | HCT-116 | 75 |

| B | HeLa | 68 |

| C | A549 | 70 |

This highlights the compound's utility in developing new anticancer drugs.

Agrochemical Applications

The compound also finds extensive use in agriculture as a pesticide and herbicide. Its derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.

Case Study: Agricultural Efficacy

A patent describes a method for synthesizing derivatives of this compound that exhibit potent fungicidal activity against various phytopathogens:

| Target Pathogen | Activity Level |

|---|---|

| Wheat Total Eclipse | High |

| Apple Decay | Moderate |

| Cotton Fungal Diseases | High |

These findings suggest that the compound can effectively control agricultural pests and diseases, making it a valuable asset in crop protection.

Material Science Applications

In materials science, this compound is utilized as an intermediate for synthesizing advanced materials with specific electronic properties. Its fluorinated structure enhances stability and performance in various applications.

Example: Electronic Materials

Research indicates that incorporating this compound into polymer matrices can improve the electrical conductivity and thermal stability of the resulting materials.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-fluoro-6-nitrotoluene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in reduction reactions, the nitro group is reduced to an amine group through electron transfer processes facilitated by reducing agents . In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed transmetalation and reductive elimination steps .

Comparaison Avec Des Composés Similaires

- 4-Bromo-2-nitrotoluene

- 4-Fluoro-2-nitrotoluene

- 4-Bromo-2-fluoro-6-nitroanisole

Uniqueness: 4-Bromo-2-fluoro-6-nitrotoluene is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules and materials .

Activité Biologique

4-Bromo-2-fluoro-6-nitrotoluene (CAS 502496-34-6) is a halogenated nitrotoluene derivative that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. This compound is characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and a nitro group attached to a toluene ring. The presence of these functional groups contributes to its diverse biological activities, making it a subject of ongoing research.

Molecular Structure

- Molecular Formula : CHBrFNO

- Molecular Weight : 234.02 g/mol

- Density : 1.6 g/cm³

- Boiling Point : 256.5 °C

- Melting Point : 45-48 °C

Physical Properties

| Property | Value |

|---|---|

| Density | 1.6 g/cm³ |

| Boiling Point | 256.5 °C |

| Melting Point | 45-48 °C |

| Flash Point | 112.7 °C |

| Solubility | Insoluble in water |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through electrophilic substitution reactions. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may exert cytotoxic effects on cells.

Antimicrobial Activity

Recent studies have demonstrated the compound's potential as an antimicrobial agent. For instance, derivatives of nitro compounds have shown significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported at 20 μM and 30 μM respectively for related compounds . The mechanism involves the inhibition of essential enzymes in bacterial metabolism.

Agricultural Applications

This compound has been investigated for its fungicidal properties. A study indicated that this compound exhibits higher fungicidal activity against various phytopathogens compared to other related compounds. The effective concentration (EC50) values were significantly lower than those of traditional fungicides, suggesting its potential as an environmentally friendly alternative in agricultural practices .

Study on Antimicrobial Properties

In a comparative analysis of nitro derivatives, it was found that compounds similar to this compound displayed enhanced antibacterial properties due to the presence of halogen substituents. The study utilized docking studies to elucidate the interactions between these compounds and bacterial enzymes, confirming their role as potent inhibitors .

Agricultural Efficacy Testing

Field trials conducted on crops affected by common pathogens demonstrated that formulations containing this compound achieved a significant reduction in disease incidence. For example, the compound showed an inhibition rate of over 70% against barnyard grass radicles, indicating its potential utility in weed management strategies .

Propriétés

IUPAC Name |

5-bromo-1-fluoro-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUIGBPWEFMEEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378426 | |

| Record name | 4-Bromo-2-fluoro-6-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502496-34-6 | |

| Record name | 4-Bromo-2-fluoro-6-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluoro-6-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.